

# Unraveling the Molecular Architecture of Bagremycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Bagremycin B				
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This in-depth guide details the chemical structure elucidation of **Bagremycin B**, a bioactive secondary metabolite isolated from Streptomyces sp. Tü 4128. The determination of its molecular framework was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies, presents the complete quantitative spectroscopic data, and illustrates the logical workflow of the structure determination process.

## **Spectroscopic Data Summary**

The structural framework of **Bagremycin B** was pieced together by meticulous analysis of its 1D and 2D NMR spectra, in conjunction with high-resolution mass spectrometry data. The following tables summarize the quantitative data obtained for **Bagremycin B**.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Bagremycin B** (in CDCl<sub>3</sub>)



Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH, mult., J in Hz)	Key HMBC Correlations (¹H → ¹³C)	Key COSY Correlations
Benzoate Moiety				
1'	120.9	-	-	-
2'	118.9	7.65 (d, 2.1)	C-1', C-3', C-4', C-6', C=O	H-6'
3'	139.8	-	-	-
4'	151.7	-	-	-
5'	116.3	7.05 (d, 8.5)	C-1', C-3', C-4'	H-6'
6'	129.8	8.32 (dd, 8.5, 2.1)	C-1', C-2', C-4', C-5', C=O	H-2', H-5'
C=O	164.8	-	-	-
N-Acetyl Group				
СН₃	24.9	2.23 (s)	C=O (Amide)	-
C=O (Amide)	168.5	-	-	-
NH	-	8.01 (br s)	C-3'	-
Vinylphenyl Moiety				
1"	149.5	-	-	-
2"/6"	121.9	7.18 (d, 8.6)	C-1", C-4"	H-3"/5"
3"/5"	127.5	7.46 (d, 8.6)	C-1", C-4"	H-2"/6"
4"	136.8	-	-	-
α	136.1	6.74 (dd, 17.6, 10.9)	C-1", C-2"/6", β	H-β (trans), H-β (cis)
β	114.9	5.79 (d, 17.6), 5.30 (d, 10.9)	C-4", α	Η-α



Table 2: Mass Spectrometry Data for Bagremycin B

Technique	Ionization Mode	Observed m/z	Deduced Molecular Formula
HR-ESI-MS	Positive	[M+H] <sup>+</sup>	C17H15NO4

## **Experimental Protocols**

The elucidation of **Bagremycin B**'s structure relied on a systematic workflow encompassing isolation, purification, and spectroscopic analysis.

### **Fermentation and Isolation**

- Producing Strain: Streptomyces sp. Tü 4128.
- Fermentation: The strain was cultivated in a nutrient-rich complex medium. The production of Bagremycin B commenced in the later stages of fermentation, typically after 10 days of incubation.
- Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted with methanol, followed by a subsequent re-extraction into ethyl acetate.
- Purification: The crude extracts were combined, concentrated, and subjected to column chromatography on Sephadex LH-20. Final purification was achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a Nucleosil-100 C-18 column with a gradient elution.

### **Spectroscopic Analysis**

- NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a high-field NMR spectrometer.
  Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and deduce the molecular formula of the

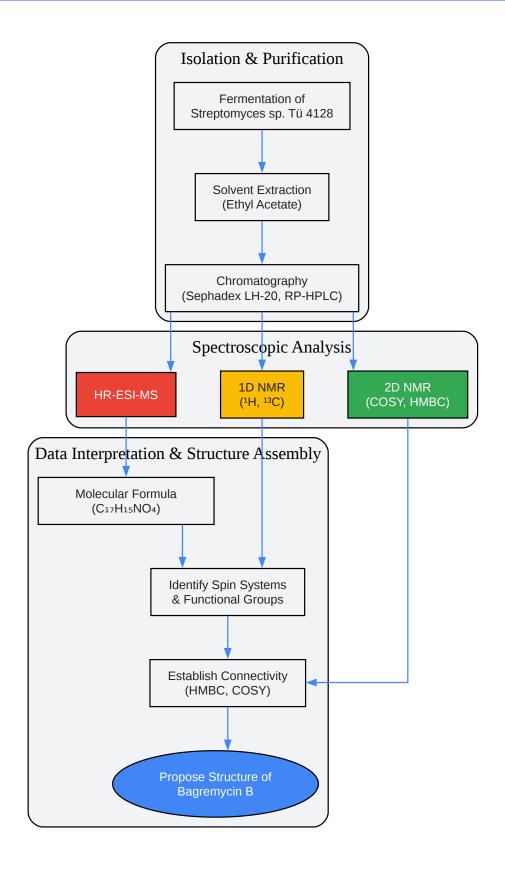


compound.

# Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical process and key spectroscopic correlations that were instrumental in assembling the structure of **Bagremycin B**.





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Fig. 1: Overall workflow for the structure elucidation of **Bagremycin B**.



Fig. 2: Key 2D NMR correlations for **Bagremycin B** structure assembly.

Interpretation of Spectroscopic Data:

The molecular formula of **Bagremycin B** was established as C<sub>17</sub>H<sub>15</sub>NO<sub>4</sub> by HR-ESI-MS. The <sup>1</sup>H and <sup>13</sup>C NMR data indicated the presence of two aromatic rings, a vinyl group, and an N-acetyl group.

- Vinylphenyl Moiety: The characteristic signals for a vinyl group (δH 6.74, 5.79, and 5.30) and a para-substituted aromatic ring (δH 7.46 and 7.18) were readily identified. COSY correlations confirmed the coupling between the α and β protons of the vinyl group, and their connection to the aromatic ring was established through HMBC correlations from H-α to C-1" and C-2"/6".
- 3-Acetamido-4-hydroxybenzoate Moiety: The remaining aromatic signals at δH 8.32, 7.65, and 7.05 suggested a 1,2,4-trisubstituted benzene ring. The N-acetyl group was identified by the singlet at δH 2.23 (CH<sub>3</sub>) and the broad singlet at δH 8.01 (NH), with HMBC correlation from the methyl protons to the amide carbonyl carbon. The position of the N-acetyl group at C-3' was confirmed by the HMBC correlation from the NH proton to C-3'.
- Ester Linkage: The connection between the two moieties via an ester linkage was confirmed by the low-field chemical shift of the carbonyl carbon (δc 164.8) and key HMBC correlations from the aromatic protons of both rings (H-2', H-6', and H-2"/6") to this carbonyl carbon.

This comprehensive analysis of the spectroscopic data unequivocally established the structure of **Bagremycin B** as 4-vinylphenyl 3-acetamido-4-hydroxybenzoate.

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